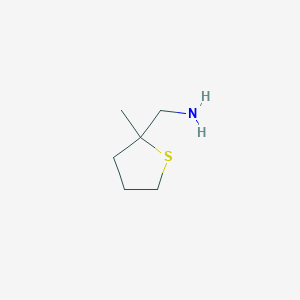
(2-Methylthiolan-2-yl)methanamine
Vue d'ensemble
Description
(2-Methylthiolan-2-yl)methanamine is a useful research compound. Its molecular formula is C6H13NS and its molecular weight is 131.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(2-Methylthiolan-2-yl)methanamine, also known by its CAS number 1384665-07-9, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a thiolane ring structure, which contributes to its unique chemical properties. The presence of the methyl group and amine functionality suggests potential interactions with biological systems, particularly in terms of enzyme inhibition and receptor binding.
1. Enzyme Inhibition
Research indicates that this compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can act as inhibitors of matrix metalloproteinases (MMPs), which are crucial in tissue remodeling and inflammation processes .
2. Cytotoxicity Studies
In cytotoxicity assays, this compound was tested against various cell lines to evaluate its effects on cell viability. Preliminary data suggest that at certain concentrations, it may induce cytotoxic effects, although further studies are needed to establish a dose-response relationship and identify the mechanisms involved .
The proposed mechanism of action for this compound involves:
- Interaction with Protein Targets : The thiolane ring may facilitate binding to protein targets through hydrophobic interactions or hydrogen bonding.
- Signal Pathway Modulation : Similar compounds have been shown to modulate MAPK signaling pathways, suggesting that this compound could influence cellular signaling cascades related to inflammation and apoptosis .
Study 1: Cytotoxicity in OUMS27 Cells
In a study assessing the cytotoxic effects of various compounds on OUMS27 cells, this compound was included in a library of 400 compounds. The results indicated that it exhibited moderate cytotoxicity at higher concentrations (≥10 μg/mL) after prolonged exposure .
Study 2: Inhibition of MMPs
Another investigation focused on the inhibition of MMP13 and ADAMTS9 expression in IL-1β-stimulated cells. While specific data for this compound were not detailed, its structural analogs demonstrated significant inhibitory effects on these enzymes, highlighting the potential for similar activity in this compound .
Data Tables
| Study | Cell Line | Concentration | Effect | Notes |
|---|---|---|---|---|
| Cytotoxicity Assay | OUMS27 | 10 μg/mL | Moderate Cytotoxicity | Induced cell death after 24h |
| MMP Inhibition Study | IL-1β-stimulated cells | Varies | Significant Inhibition | Analogous compounds showed positive results |
Propriétés
IUPAC Name |
(2-methylthiolan-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c1-6(5-7)3-2-4-8-6/h2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPBMPPMCQRVHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCS1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















